![molecular formula C15H12N2O2 B3116957 Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 220495-70-5](/img/structure/B3116957.png)
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
“Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which are bicyclic and may be viewed as fused rings of the aromatic compounds benzene and imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate”, often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tumor Activity
There is research indicating the anti-tumor activity of similar compounds against breast cancer in vitro and in vivo . This suggests potential applications of Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate in cancer research and treatment.
Anti-Tubercular Activity
Compounds with imidazole have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis.
Pharmaceutical Applications
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals .
Solar Cells and Optical Applications
Research into dyes for solar cells and other optical applications is an emerging field for imidazole-containing compounds . This suggests potential applications in the development of solar cells and optical devices.
Functional Materials
Imidazoles are being deployed in the development of functional materials . This suggests potential applications in material science and engineering.
Catalysis
Imidazoles are also being used in catalysis . This suggests potential applications in chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Benzimidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate” and its derivatives could potentially be used in the development of novel drugs in the future.
properties
IUPAC Name |
methyl 1-phenylbenzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOEEFYHKVJSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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